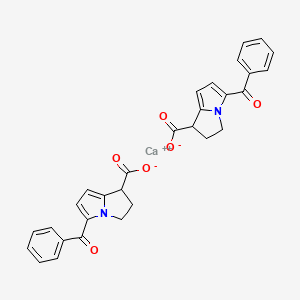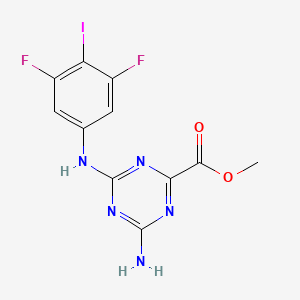
Previridicatumtoxin
Übersicht
Beschreibung
Previridicatumtoxin ist ein Pilzmetabolit, der in Penicillium aethiopicum gefunden wurde. Es ist ein Zwischenprodukt bei der Biosynthese des Mykotoxins Viridicatumtoxin. This compound zeigt diverse biologische Aktivitäten, darunter Aktivität gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterococcus faecalis . Es zeigt auch Zytotoxizität gegen verschiedene Krebszelllinien .
Wirkmechanismus
Target of Action
Previridicatumtoxin is a fungal metabolite that has been found in Penicillium aethiopicum . It has diverse biological activities and is active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis . It also exhibits cytotoxicity to NCI H460, KB-3-1, and SW620 cancer cells .
Mode of Action
Its activity against mrsa,E. faecalis, C. albicans, S. cerevisiae, and certain cancer cells suggests that it interacts with cellular targets in these organisms to inhibit their growth or induce cell death .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of the mycotoxin viridicatumtoxin Its broad-spectrum activity suggests that it may interfere with multiple pathways in different organisms .
Result of Action
This compound exhibits antimicrobial activity against MRSA and E. faecalis, as well as antifungal activity against C. albicans and S. cerevisiae . It also shows cytotoxic effects on NCI H460, KB-3-1, and SW620 cancer cells . These results suggest that this compound can inhibit the growth of these organisms or induce cell death.
Biochemische Analyse
Biochemical Properties
Previridicatumtoxin interacts with various biomolecules, exhibiting significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Candida albicans, and Saccharomyces cerevisiae . It also shows cytotoxicity to NCI H460, KB-3-1, and SW620 cancer cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors
Vorbereitungsmethoden
Previridicatumtoxin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Ein wichtiger Schritt beinhaltet die Cyclisierung der Geranyl-Einheit, die durch das Enzym VrtK katalysiert wird . Dieses Enzym ist einzigartig, da es das erste Beispiel für ein P450 ist, das die Terpencyclisierung katalysieren kann . Die Verbindung kann im Labor hergestellt werden, indem acyclisches this compound an Saccharomyces cerevisiae verfüttert wird, die VrtK exprimieren .
Analyse Chemischer Reaktionen
Previridicatumtoxin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es ist wirksam gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterococcus faecalis sowie Candida albicans und Saccharomyces cerevisiae . Die Verbindung ist zytotoxisch gegenüber NCI H460-, KB-3-1- und SW620-Krebszellen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Dichlormethan, Dimethylsulfoxid, Ethanol und Methanol .
Wissenschaftliche Forschungsanwendungen
Previridicatumtoxin hat mehrere Anwendungen in der wissenschaftlichen Forschung. Es wird zum Studium von Pilzmetaboliten und deren biologischen Aktivitäten verwendet. Die Verbindung wird auch in der Forschung im Zusammenhang mit Antibiotikaresistenz verwendet, da sie gegen Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterococcus faecalis wirksam ist . Darüber hinaus wird this compound in der Krebsforschung verwendet, da es eine Zytotoxizität gegen verschiedene Krebszelllinien aufweist .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bakteriellen und Pilzzellen. Die Verbindung hemmt das Wachstum von Methicillin-resistentem Staphylococcus aureus und Vancomycin-resistentem Enterococcus faecalis, indem sie die Zellwandsynthese stört . Es zeigt auch Zytotoxizität gegen Krebszellen, indem es Apoptose induziert .
Vergleich Mit ähnlichen Verbindungen
Previridicatumtoxin ähnelt anderen Tetrazyklin-ähnlichen Pilzmeroterpenoiden wie Viridicatumtoxin und 5-Hydroxyanthrotainin . This compound ist aufgrund seines fusionierten Spiro-Bicyclus-Ringsystems und seiner Fähigkeit, Methicillin-resistente Staphylococcus aureus und Vancomycin-resistente Enterococcus faecalis zu hemmen, einzigartig . Andere ähnliche Verbindungen sind 8-O-Desmethylanthrotainin .
Eigenschaften
IUPAC Name |
(4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO10/c1-13(2)6-5-7-14(3)8-9-16-17-10-15(41-4)11-18(32)20(17)24(34)23-21(16)25(35)29(39)12-19(33)22(28(31)38)26(36)30(29,40)27(23)37/h6,8,10-11,25,32,34-36,39-40H,5,7,9,12H2,1-4H3,(H2,31,38)/b14-8+/t25-,29-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMPGRYRWNVPEQ-BJTDMJNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C=C(C=C(C2=C(C3=C1C(C4(CC(=O)C(=C(C4(C3=O)O)O)C(=O)N)O)O)O)O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C=C(C=C(C2=C(C3=C1[C@@H]([C@]4(CC(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)O)O)O)O)OC)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

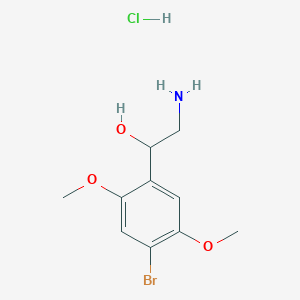

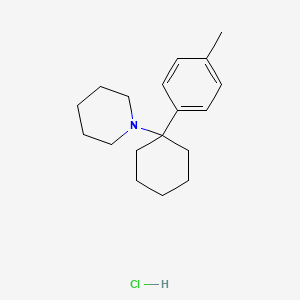

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
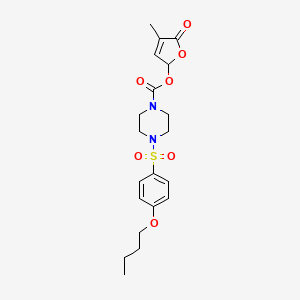
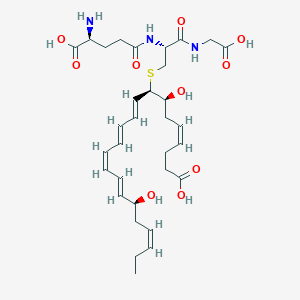
![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
